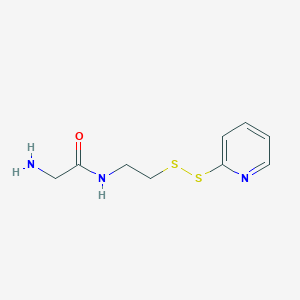

S-(2-Glycylamidoethyl)dithio-2-pyridine

Overview

Description

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty compound used primarily in proteomics research. It has the molecular formula C9H13N3OS2 and a molecular weight of 243.35 . This compound is known for its unique structure, which includes a pyridine ring and a dithio linkage, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine typically involves the reaction of 2-pyridine thiol with a glycylamidoethyl precursor under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often at elevated temperatures to facilitate the formation of the dithio linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

S-(2-Glycylamidoethyl)dithio-2-pyridine undergoes various chemical reactions, including:

Oxidation: The dithio linkage can be oxidized to form disulfide bonds.

Reduction: The compound can be reduced to break the dithio linkage, yielding thiol groups.

Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Generation of free thiol groups.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

S-(2-Glycylamidoethyl)dithio-2-pyridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics: Used as a reagent for labeling and detecting proteins.

Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industrial Applications: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-Glycylamidoethyl)dithio-2-pyridine involves its ability to form and break disulfide bonds. This property is crucial in proteomics and bioconjugation, where the compound can modify proteins and other biomolecules. The molecular targets include thiol groups on proteins, and the pathways involved often relate to redox reactions and protein modification processes.

Comparison with Similar Compounds

Similar Compounds

2-Pyridine thiol: A precursor in the synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine.

Dithiothreitol (DTT): A reducing agent that also breaks disulfide bonds.

Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.

Uniqueness

This compound is unique due to its dual functionality, combining a pyridine ring and a dithio linkage. This allows it to participate in a wide range of chemical reactions and makes it particularly valuable in proteomics and bioconjugation research.

Biological Activity

S-(2-Glycylamidoethyl)dithio-2-pyridine is a sulfur-containing compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dithioether linkage, which plays a crucial role in its reactivity and biological interactions. The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₃N₃O₂S₂

- Molecular Weight : 233.34 g/mol

The presence of the pyridine ring and the dithio group suggests potential interactions with various biomolecules, including enzymes and receptors.

1. Enzyme Interaction

Research indicates that this compound can act as a cross-linker in protein interactions. It has been shown to form disulfide bonds with cysteine residues in proteins, which can alter protein function and stability. For instance, studies have demonstrated its ability to react with nicotinic acetylcholine receptors, impacting their binding affinity and functionality .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is significant in mitigating oxidative stress in biological systems. By scavenging free radicals, this compound may protect cells from oxidative damage, thus contributing to cellular health.

Case Study 1: Interaction with Nicotinic Receptors

A study focused on the interaction between this compound and nicotinic acetylcholine receptors from Torpedo californica revealed that the compound modifies receptor activity by forming covalent bonds with cysteine residues at the binding site. This modification was shown to influence receptor activation and desensitization processes .

Case Study 2: Antioxidant Efficacy in Cellular Models

In vitro experiments conducted on human neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound enhance its protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| S-(2-Aminoethyl)dithio-2-pyridine | Dithioether | Moderate enzyme inhibition |

| Dithiothreitol (DTT) | Dithiol | Strong reducing agent; protects proteins from oxidation |

| S-(N-acetyl-glycylamidoethyl)dithio-2-pyridine | Modified dithioether | Antioxidant properties; less reactive than this compound |

Future Directions for Research

Further investigation into the biological activity of this compound is warranted. Potential research avenues include:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with various enzymes and receptors.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in diseases characterized by oxidative stress or altered receptor function.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity.

Properties

IUPAC Name |

2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRVJLMXSOYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400278 | |

| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137138-08-0 | |

| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.